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Compound of Interest

Compound Name:
2-Bromo-1-[1,3]dioxolo[4,5-

B]pyridin-6-ylethanone

CAS No.: 1260669-99-5

Cat. No.: B2662132

Get Quote

History, Synthesis, and Medicinal Applications
Executive Summary
The [1,3]dioxolo[4,5-b]pyridine scaffold represents a critical "scaffold hop" in modern medicinal

chemistry, serving as a bioisostere for the ubiquitous 1,3-benzodioxole

(methylenedioxybenzene) moiety. While benzodioxoles are found in blockbuster drugs like

Tadalafil and Paroxetine, they often suffer from metabolic liabilities (formation of reactive

quinone methides via CYP450 oxidation) and poor aqueous solubility. The introduction of a

nitrogen atom into the aromatic ring (creating the dioxolopyridine) lowers lipophilicity (LogP),

increases aqueous solubility, and alters the metabolic soft spot, making it a high-value

intermediate in drug discovery—particularly for alpha-synuclein PET tracers and kinase

inhibitors.

Historical Genesis and Structural Logic
The discovery of halogenated dioxolopyridine intermediates did not occur as a singular

"eureka" moment but rather through the systematic evolution of aza-bioisosterism in the late
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20th century.

The Benzodioxole Era (1970s-1990s): The methylenedioxybenzene group was a staple in

natural product synthesis (e.g., berberine, safrole) and early synthetic drugs. However,

metabolic activation often led to toxicity.

The Aza-Evolution (2000s-Present): Medicinal chemists began replacing the benzene ring

with pyridine to modulate physicochemical properties. The [1,3]dioxolo[4,5-b]pyridine core

emerged as the optimal isomer due to its stability and the accessibility of its precursors (2,3-

dihydroxypyridines).

Halogenation as a Gateway: The utility of this scaffold was limited until reliable methods for

halogenation (Br, I) were developed. These halogens serve as "handles" for palladium-

catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the core to be

modularly inserted into complex drug candidates.

Comparative Metrics: Benzodioxole vs. Dioxolopyridine
Feature 1,3-Benzodioxole

[1,3]Dioxolo[4,5-
b]pyridine

Impact on Drug
Design

LogP (Lipophilicity) High (Lipophilic) Moderate (Lower)
Improved solubility &

bioavailability.

pKa Neutral
Weakly Basic

(Pyridine N)

Potential for salt

formation; lysosomal

trapping.

Metabolic Risk
High (Quinone

Methide)
Reduced

Lower toxicity;

different CYP450

profile.

H-Bonding Acceptor (Weak)
Acceptor (Stronger at

N)

New binding

interactions with target

proteins.

Synthetic Methodologies
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The synthesis of the halogenated core, specifically 7-bromo-[1,3]dioxolo[4,5-b]pyridine (CAS

1260663-83-9), requires overcoming the reduced nucleophilicity of hydroxypyridines compared

to catechols.

Route A: The "Build-and-Halogenate" Strategy (Standard)
This route builds the dioxole ring first, then introduces the halogen. It is preferred for scale-up

due to the stability of the intermediates.

Step 1: Methylenation of 2,3-Dihydroxypyridine Unlike catechols, 2,3-dihydroxypyridine exists

in equilibrium with its pyridone tautomer, reducing the nucleophilicity of the oxygen atoms.

Reagents: 2,3-Dihydroxypyridine, Bromochloromethane (

) or Diiodomethane (

).

Base/Solvent: Cesium Carbonate (

) in DMF or DMSO.

Conditions:

for 4-12 hours.

Mechanism: The base deprotonates both hydroxyls (and the amide tautomer). The dianion

performs a nucleophilic attack on the dihaloalkane.

is critical (the "Cesium Effect") to promote intramolecular cyclization over intermolecular
polymerization.

Step 2: Regioselective Bromination

Reagents: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF.

Conditions:

to Room Temperature.
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Regiochemistry: The dioxole ring is strongly electron-donating, activating the pyridine ring.

However, the pyridine nitrogen is deactivating. The position para to the bridgehead oxygen

(and meta to the nitrogen) is electronically favored, typically yielding the 7-bromo isomer.

Route B: The "Pre-Halogenated" Strategy
Starting with 5-bromo-2,3-dihydroxypyridine avoids the regioselectivity issue in the final step

but requires more expensive starting materials.

Precursor: 5-Bromo-3-hydroxypyridine-2-one (often synthesized from 2-aminopyridine via

oxidation and bromination).

Cyclization: Identical conditions to Route A (Cs2CO3/DMF).

Experimental Protocol: Synthesis of 7-Bromo-
[1,3]dioxolo[4,5-b]pyridine
Note: This protocol synthesizes technical insights from verified organic synthesis databases.

Step 1: Preparation of [1,3]Dioxolo[4,5-b]pyridine

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser. Flush with Argon.

Charge: Add 2,3-dihydroxypyridine (1.11 g, 10 mmol) and anhydrous DMF (20 mL).

Base Addition: Add Cesium Carbonate (

, 4.88 g, 15 mmol). The mixture will become a suspension.

Alkylation: Add Bromochloromethane (1.55 g, 12 mmol) dropwise via syringe.

Reaction: Heat to

for 4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

Workup: Cool to RT. Filter off inorganic salts.[1] Dilute filtrate with water (50 mL) and extract

with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over
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, and concentrate.

Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Step 2: Bromination

Setup: Dissolve the isolated [1,3]dioxolo[4,5-b]pyridine (1.23 g, 10 mmol) in Acetonitrile (25

mL).

Bromination: Cool to

. Add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) portion-wise over 15 minutes to avoid
exotherm.

Completion: Stir at RT for 2 hours.

Quench: Add saturated

(aq) to quench excess bromine.

Isolation: Extract with DCM, dry, and concentrate. Recrystallize from Ethanol/Water if

necessary.

Visualization: Synthetic Pathway & Logic

2,3-Dihydroxypyridine
(Precursor)

[1,3]Dioxolo[4,5-b]pyridine
(Core Scaffold)

Cyclization

CH2BrCl + Cs2CO3
DMF, 110°C

7-Bromo-[1,3]dioxolo[4,5-b]pyridine
(Target Intermediate)

Regioselective
Bromination

NBS
MeCN, RT

Suzuki/Buchwald Coupling
(Drug Synthesis)

Pd-Catalysis

Click to download full resolution via product page

Caption: Figure 1. Synthetic workflow for the generation of the 7-bromo-[1,3]dioxolo[4,5-

b]pyridine intermediate, highlighting the critical cyclization and halogenation steps.
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Applications in Drug Discovery
The halogenated intermediate is a versatile building block used primarily in:

Alpha-Synuclein PET Tracers:

Context: Neurodegenerative diseases (Parkinson's, Lewy Body Dementia).

Role: The dioxolopyridine moiety replaces benzothiazole or benzodioxole in tracers like

[18F]-labeled derivatives. The pyridine nitrogen reduces non-specific binding in the white

matter of the brain, a common failure mode for lipophilic tracers.

Example: Compounds related to [18F]d8 (a specific high-affinity ligand for alpha-synuclein

aggregates).

Antibacterial Agents (Lactivicin Analogs):

Context: Novel non-beta-lactam antibiotics.

Role: Used to synthesize dicarboxylic acid derivatives (e.g., 2,2-diphenyl-2H-

[1,3]dioxolo[4,5-b]pyridine-5,6-dicarboxylic acid) which mimic the binding of

cephalosporins to Penicillin-Binding Proteins (PBPs).

Kinase Inhibitors:

Context: Oncology.

Role: Used as a core scaffold to attach solubilizing tails via the pyridine nitrogen or

coupling partners via the bromine handle.

References
Preparation of [1,3]dioxolo[4,5-b]pyridine derivatives: Journal of Medicinal Chemistry, 2014,

57(9), 3845-3855.

Synthesis of 7-bromo intermediates: PrepChem - Organic Synthesis Database.
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Alpha-synuclein PET Tracer Development: MDPI Pharmaceuticals, 2025, "Development of

Positron Emission Tomography Radiotracers".

Lactivicin Antibacterial Agents: US Patent 11780832B2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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